molecular formula C11H14ClN3O B2914923 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride CAS No. 1170877-80-1

2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride

Cat. No.: B2914923
CAS No.: 1170877-80-1
M. Wt: 239.7
InChI Key: UMMDKEPEJNQDBC-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride (CAS 1170877-80-1) is a synthetic small molecule based on the privileged 4(3H)-quinazolinone scaffold, a structure recognized for its wide spectrum of biological activities and presence in several approved drugs . This compound is of significant interest in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. The 4(3H)-quinazolinone core is a key pharmacophore in Idelalisib, an FDA-approved PI3Kδ inhibitor, and serves as an excellent platform for designing novel inhibitors . Researchers are exploring its potential in targeting phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), two important enzyme classes involved in cancer cell proliferation and survival . Simultaneous inhibition of PI3K and HDAC pathways with a single molecule has demonstrated synergistic effects in inhibiting tumor growth, potentially overcoming limitations of single-target therapies . Beyond oncology, the quinazolinone scaffold shows promising broad-spectrum antimicrobial properties . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2-position of the quinazolinone ring, such as the (ethylamino)methyl group in this compound, can significantly influence and enhance biological activity . This product is provided for research purposes such as hit identification, lead optimization, and mechanism-of-action studies. It is supplied as a hydrochloride salt to improve solubility and stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

2-(ethylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-12-7-10-13-9-6-4-3-5-8(9)11(15)14-10;/h3-6,12H,2,7H2,1H3,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMDKEPEJNQDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride typically involves the reaction of 2-aminobenzamide with ethylamine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different biological activities.

    Substitution: The ethylamino group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, each with potentially unique biological activities and applications.

Scientific Research Applications

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This disruption of bacterial communication pathways can reduce virulence and pathogenicity without directly killing the bacteria, which helps in minimizing the development of resistance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents at position 2 of the quinazolinone scaffold, influencing biological activity and physicochemical properties:

Compound Name Substituent at Position 2 Biological Activity Solubility (Inference) Reference
2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride Ethylamino-methyl (hydrochloride) Not explicitly reported (potential inferred anti-inflammatory) High (due to hydrochloride)
2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methylthio)quinazolin-4(3H)-one (1e) Methylthio Not reported Moderate (neutral form)
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino-acetamide Anti-inflammatory (superior to Diclofenac) Moderate
2-Chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Chloro-acetamide Moderate anti-inflammatory Low

Key Research Findings

Anti-Inflammatory Activity
  • The ethylamino-acetamide analog (2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) demonstrated 56% inhibition of inflammation in carrageenan-induced edema models, surpassing Diclofenac (50%) . In contrast, chloro-acetamide analogs showed only 30–40% inhibition, highlighting the importance of the ethylamino group in enhancing activity.
  • Ulcerogenic Potential: Ethylamino-acetamide analogs exhibited lower ulcerogenic effects (severity index: 1.2) compared to aspirin (index: 2.5), suggesting a safer profile .
Structural Influences on Activity
  • Hydrochloride Salt : The target compound’s hydrochloride form likely enhances solubility and bioavailability compared to neutral analogs like 1e .
  • Substituent Flexibility: Ethylamino-methyl groups may improve target binding through increased hydrogen bonding or steric effects compared to rigid methylthio or chloro-acetamide substituents.

Limitations and Contradictions

  • Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence. Inferences are drawn from structurally related compounds.
  • Phenyl Group Impact : The phenyl group in analogs may contribute to anti-inflammatory activity, complicating comparisons with the target compound’s unsubstituted core.

Biological Activity

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride is a synthetic compound belonging to the quinazolinone class, characterized by its unique ethylamino substitution at the 2-position. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

The biological activities of this compound are primarily attributed to its interactions with biological targets, including enzymes and receptors. The following sections detail its significant activities:

1. Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate Activity
Escherichia coliStrong Activity
Candida albicansModerate Activity

In a comparative study, this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

2. Antioxidant Properties

Compounds within the quinazolinone class are known for their antioxidant capabilities. This compound has been found to mitigate oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage .

3. Anticancer Potential

Emerging research suggests that quinazolinones possess cytotoxic effects against various cancer cell lines. Specifically, derivatives similar to 2-[(ethylamino)methyl]quinazolin-4(3H)-one have shown promise in inhibiting the growth of prostate (PC3) and breast (MCF-7) cancer cells. The IC50 values indicate a dose-dependent effect, with some derivatives exhibiting potent cytotoxicity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Biofilm Formation: This compound has been shown to interfere with the quorum sensing systems in bacteria like Pseudomonas aeruginosa, thereby inhibiting biofilm formation which is critical for bacterial virulence .
  • Enzyme Interaction: Interaction studies reveal that this compound may act as an inhibitor for specific enzymes involved in bacterial metabolism, enhancing its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of quinazolinones, including this compound:

  • Study on Antimicrobial Effects:
    • A comprehensive screening was performed using agar diffusion assays against multiple pathogens. Compounds were tested at varying concentrations, revealing that the quinazolinone derivatives exhibited moderate to strong activity against E. coli and S. aureus .
  • Cytotoxicity Evaluation:
    • In vitro studies assessed the cytotoxic effects on cancer cell lines, demonstrating that certain derivatives significantly inhibited cell proliferation with IC50 values ranging from 10 µM to 12 µM across different cell lines .

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